2-(Isoquinolin-5-YL)ethan-1-OL
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Overview
Description
2-(Isoquinolin-5-YL)ethan-1-OL is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline ring attached to an ethan-1-OL group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-5-YL)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of 2-(Isoquinolin-5-YL)ethan-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-(Isoquinolin-5-YL)ethan-1-one using palladium or platinum catalysts. This method offers high yields and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-5-YL)ethan-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products Formed
Oxidation: 2-(Isoquinolin-5-YL)ethan-1-one
Reduction: 2-(Isoquinolin-5-YL)ethan-1-amine
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
2-(Isoquinolin-5-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-5-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the ethan-1-OL group.
2-(Isoquinolin-5-YL)ethan-1-one: An oxidized form of 2-(Isoquinolin-5-YL)ethan-1-OL.
2-(Isoquinolin-5-YL)ethan-1-amine: A reduced form of this compound.
Uniqueness
This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-isoquinolin-5-ylethanol |
InChI |
InChI=1S/C11H11NO/c13-7-5-9-2-1-3-10-8-12-6-4-11(9)10/h1-4,6,8,13H,5,7H2 |
InChI Key |
BUIFFYNZKBLSIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCO |
Origin of Product |
United States |
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